Methyl 2,2-bis(hydroxymethyl)butanoate
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Overview
Description
Methyl 2,2-bis(hydroxymethyl)butanoate is an organic compound with the molecular formula C7H14O4 It is a methyl ester derivative of butanoic acid, featuring two hydroxymethyl groups attached to the second carbon of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-bis(hydroxymethyl)butanoate can be synthesized through a reaction involving methyl butyrate and formaldehyde in the presence of an organic alkali catalyst . The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-bis(hydroxymethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 2,2-bis(carboxymethyl)butanoic acid.
Reduction: 2,2-bis(hydroxymethyl)butanol.
Substitution: Various ethers or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-bis(hydroxymethyl)butanoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of polyesters and polyols.
Medicine: It is investigated for its potential in drug delivery systems due to its ability to form biodegradable polymers.
Mechanism of Action
The mechanism of action of methyl 2,2-bis(hydroxymethyl)butanoate involves its ability to undergo nucleophilic acyl substitution reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of tetrahedral intermediates that can further react to form various products . The hydroxymethyl groups can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl 2,2-bis(hydroxymethyl)butanoate can be compared with similar compounds such as methyl 2,2-bis(hydroxymethyl)propionate and 2,2-bis(hydroxymethyl)propanoic acid . These compounds share structural similarities but differ in their chemical properties and applications:
Methyl 2,2-bis(hydroxymethyl)propionate: Similar in structure but with a propionate backbone, it is used in the synthesis of hyperbranched polyesters.
2,2-bis(hydroxymethyl)propanoic acid: This compound is used in the preparation of dendrimers and other polymeric materials, offering different reactivity due to the presence of a carboxylic acid group.
This compound stands out due to its unique combination of ester and hydroxymethyl functionalities, making it a versatile compound for various synthetic and industrial applications.
Biological Activity
Methyl 2,2-bis(hydroxymethyl)butanoate is an organic compound with significant potential in various biological applications. This article synthesizes current research findings on its biological activity, focusing on its chemical properties, synthesis methods, and potential therapeutic uses.
Chemical Structure and Properties
This compound is an ester characterized by two hydroxymethyl groups attached to a butanoate backbone. Its molecular formula is C7H14O5. The presence of multiple hydroxymethyl groups enhances its hydrophilicity and reactivity, making it a versatile compound in organic synthesis and biological applications.
Property | Value |
---|---|
Molecular Formula | C7H14O5 |
Molecular Weight | 174.18 g/mol |
Hydroxymethyl Groups | 2 |
Functional Group | Ester |
Solubility | Water-soluble |
Synthesis Methods
Several methods have been documented for synthesizing this compound. One notable approach involves the selective oxidation of trimethylolpropane using specific microbial strains, such as Corynebacterium sp. ATCC 21245, which has shown unique activity for this transformation .
Another method involves the reaction of methyl acrylates with various nucleophiles under controlled conditions to yield the desired product .
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that compounds derived from this structure can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural modifications enhance their bioactivity against multidrug-resistant cancer cell lines, highlighting their potential as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed that the hydroxymethyl groups contribute to its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound derivatives effectively inhibited the growth of various cancer cell lines. The mechanism involved disruption of microtubule dynamics similar to that of established chemotherapeutics like paclitaxel .
- Microbial Applications : Research highlighted the use of Corynebacterium sp. for the selective oxidation of polyols to produce this compound, showcasing its biotechnological relevance in sustainable chemistry and potential pharmaceutical applications .
- Hydrogel Formulations : Recent investigations into hydrogels incorporating this compound have shown promise for targeted drug delivery systems due to their responsiveness to reactive oxygen species (ROS), which are prevalent in tumor environments .
Properties
IUPAC Name |
methyl 2,2-bis(hydroxymethyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-3-7(4-8,5-9)6(10)11-2/h8-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSDKTBXEQMSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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